molecular formula C3H5NO B589964 Acrylamide-13C3 CAS No. 287399-26-2

Acrylamide-13C3

Cat. No. B589964
CAS RN: 287399-26-2
M. Wt: 74.056
InChI Key: HRPVXLWXLXDGHG-VMIGTVKRSA-N
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Description

Acrylamide-13C3 is an isotopic analogue of acrylamide . It is used to identify the formation of acrylamide in various foodstuffs and serves as an internal standard for the quantitative analysis of acrylamide in food samples using single-stage LC/MS .


Molecular Structure Analysis

Acrylamide-13C3 has a molecular weight of 74.06 . Its linear formula is H213C=13CH13CONH2 . .


Chemical Reactions Analysis

Acrylamide in food is produced by heat-induced reactions between the amino group of asparagine and the carbonyl group of reducing sugars along with thermal treatment of early Maillard reaction products . The stability of acrylamide at 190 °C has been evaluated by pyrolysis of 13C3-labeled acrylamide in a glucose/asparagine model reaction .


Physical And Chemical Properties Analysis

Acrylamide-13C3 has a boiling point of 125 °C/25 mmHg (lit.) and a melting point of 82-86 °C (lit.) . It is suitable for protein expression techniques .

Scientific Research Applications

Isotopic Analogue of Acrylamide

Acrylamide-13C3 is an isotopic analogue of acrylamide . This means it has the same chemical structure as acrylamide but with a different isotopic composition. This property makes it useful in various scientific research applications where the behavior of acrylamide needs to be studied without interfering with other components.

Identification of Acrylamide Formation in Food

Acrylamide-13C3 is used to identify the formation of acrylamide in various foodstuffs . Acrylamide is a potential cause of a wide spectrum of toxic effects and is classified as probably "carcinogenic in humans" . Therefore, understanding its formation in food is crucial for food safety.

Internal Standard for Quantitative Analysis

Acrylamide-13C3 serves as an internal standard for the quantitative analysis of acrylamide in food samples using single-stage LC/MS . An internal standard is a known concentration of a substance added to a sample to allow for quantitative analysis. The use of Acrylamide-13C3 helps to improve the accuracy and reliability of the analysis.

Protein Expression Studies

Acrylamide-13C3 is suitable for protein expression studies . In these studies, it can be used to label proteins, allowing researchers to track the protein’s behavior in various biological processes.

Study of Maillard Reaction

Acrylamide-13C3 is used in the study of the Maillard reaction , a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. Understanding this reaction is important in food science.

Carcinogenic Research

Given that acrylamide is classified as a probable human carcinogen , Acrylamide-13C3 can be used in carcinogenic research to study the mechanisms of acrylamide-induced carcinogenesis.

Mechanism of Action

The exact mechanisms of acrylamide’s action are still under investigation. It is believed to be a byproduct of the Maillard reaction . Acrylamide is classified as a toxic food contaminant, formed in carbohydrate-rich food when heated >120 °C through the Maillard reaction . Both genotoxic and non-genotoxic modes of action of acrylamide are discussed with special emphasis on DNA adduct-targeted mutagenesis .

Safety and Hazards

Acrylamide-13C3 is classified as Acute Tox. 3 Oral - Acute Tox. 4 Dermal - Acute Tox. 4 Inhalation - Carc. 1B - Eye Irrit. 2 - Muta. 1B - Repr. 2 - Resp. Sens. 1 - Skin Irrit. 2 . It is toxic if swallowed, harmful in contact with skin or if inhaled, and may cause genetic defects and cancer .

Future Directions

A novel method for detecting acrylamide in food products has been developed, which might provide systematic information for developing an alternative pathway approach to assess acrylamide risk . This method marks a significant advancement in food safety practices .

properties

IUPAC Name

(1,2,3-13C3)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO/c1-2-3(4)5/h2H,1H2,(H2,4,5)/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPVXLWXLXDGHG-VMIGTVKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]=[13CH][13C](=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745677
Record name (~13~C_3_)Prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.056 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acrylamide-13C3

CAS RN

287399-26-2
Record name (~13~C_3_)Prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287399-26-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 10% solution of poly(AMD/DMAEA.MeCl/EA) was prepared as follows: 13.87 parts of 53.58% aqueous acrylamide (AMD), 25.31 parts of a 80% aqueous solution of ethacryloxyethyltrimethylammonium chloride (DMAEA.MeCl), 2.33 parts of ethyl acrylate (EA), 0.3 part EDTA, 258.16 parts of deionized water and 0.030 parts of VA-044 were added to a suitable glass vessel. The solution was sparged with nitrogen gas and stirred for about one hour at ambient temperature. The nitrogen sparge was changed to a nitrogen purge, and polymerization was initiated thermally by raising the temperature of the solution to 44° C. Stirring and heating were continued for about 21 hours to give a clear, viscous solution of poly(AMD/DMAEA.MeCl/EA) having a standard viscosity of about 2.0 centipoise.
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Synthesis routes and methods II

Procedure details

Three jacketed glass columns, each column being charged with 40 parts of the above-prepared fixed cells, were connected in series. A mixed solution of 4 parts of acrylonitrile and 96 parts of a 0.1% aqueous solution of sodium acrylate (neutralized with Na2CO3 to pH 8.0) was introduced into the first column (hereinafter referred to as "Column No. 1") from the top thereof, and passed therethrough at a temperature of 5° C. and SV (Space Velocity)=0.8 hr-1. 96 parts of the reaction solution flowing out of Column No. 1 was mixed with 4 parts of acrylonitrile, introduced into the second column (hereinafter referred to as "Column No. 2") from the top thereof, and passed therethrough at SV=0.8 hr-1. The effluent from the bottom of Column No. 2 in the amount of 96.5 parts was mixed with 3.5 parts of acrylonitrile, introduced into the third column (hereinafter referred to as "Column No. 3") from the top thereof, and passed therethrough at a temperature of 5° C. and SV=0.8 hr-1. The reaction in each column proceeds smoothly without causing the trouble resulting from the swelling of the fixed cells. As an effluent from the bottom of Column No. 3, a 15.4% aqueous solution of acrylamide containing no acrylonitrile was obtained. This aqueous solution was vacuum-concentrated at 45° C. by use of a flash evaporator while bubbling air therethrough, to thereby obtain a concentrated solution having an acrylamide concentration of 28%.
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Synthesis routes and methods III

Procedure details

The following components are mixed in a vessel provided with a stirrer, thermometer and nitrogen inlet and outlet: 347 parts of a mixture of 84% of saturated aliphatic hydrocarbons and 16% of naphthenic hydrocarbons (boiling point of the mixture 192°-254° C.), 53.3 parts of sorbitan monooleate and 20 parts of oxyethylated nonylphenol (degree of oxyethylation from 8 to 12). A solution of 133.6 parts of acrylamide and 59 parts of acrylic acid in 389.4 parts of water, the pH of the solution having been brought to 8.0 with 18 parts of sodium hydroxide, is then added and the aqueous solution is emulsified in the hydrocarbon oil. Nitrogen is then passed over the mixture for 30 minutes, after which the mixture is heated to 60° C. in the course of 15 minutes. At this temperature, a solution of 0.212 part of 2,2'-azo-bis-isobutyronitrile dissolved in a small amount of acetone is added. When the mixture has been heated at 60° C. for 3 hours, the polymerization is complete. A coagulate-free, sedimentation-stable water-in-oil dispersion of a copolymer of 35% of acrylamide and 65% of sodium acrylate is obtained, which is used as a thickener, having co-binder properties, in paper coating compositions. The K value of the polymer is 247.5.
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Yield
35%
Yield
65%

Synthesis routes and methods IV

Procedure details

One gram of the catalyst prepared was reacted with 5 grams of a 7% solution of acrylonitrile in water at 135° C. for one hour to give a 72.5% conversion of acrylonitrile with an 87.9% yield of acrylamide.
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Synthesis routes and methods V

Procedure details

The crosslinked copolymer of acrylamide and of methacryloyloxyethyltrimethylammonium chloride used according to the invention is more particularly a copolymer obtained by copolymerization of acrylamide and of dimethylaminoethyl methacrylate quaternized with methyl chloride, followed by crosslinking with an olefinically unsaturated compound, in particular methylenebisacrylamide. A crosslinked acrylamide/methacryloyloxyethyltrimethylammonium chloride copolymer (about 50/50 by weight) in the form of a dispersion is more particularly used. This dispersion is sold under the name Salcare SC92 by the company Ciba.
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Q & A

Q1: What are the advantages of using isotopic dilution with Acrylamide-13C3 for acrylamide quantification?

A2: Isotopic dilution, using labeled internal standards like Acrylamide-13C3, offers several advantages in analytical chemistry, particularly for acrylamide quantification in complex matrices like food []:

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